UNII-8U669YF4RV
Overview
Description
. This compound is a derivative of quinacridone, which is a well-known organic pigment used in various applications due to its excellent color properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phthalimidomethylquinacridone typically involves the reaction of quinacridone with phthalimide under specific conditions. The process begins with the preparation of quinacridone, which is synthesized through the cyclization of 2-anthranilic acid derivatives. The quinacridone is then reacted with phthalimide in the presence of a suitable catalyst and solvent to yield 2-phthalimidomethylquinacridone .
Industrial Production Methods
In industrial settings, the production of 2-phthalimidomethylquinacridone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves precise control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-phthalimidomethylquinacridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinacridone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinacridone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-phthalimidomethylquinacridone has several scientific research applications, including:
Chemistry: Used as a pigment in the formulation of paints, inks, and coatings due to its excellent color properties and stability.
Biology: Investigated for its potential use in biological imaging and as a fluorescent marker.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of high-performance pigments for automotive and industrial coatings.
Mechanism of Action
The mechanism of action of 2-phthalimidomethylquinacridone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to cellular proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
2-phthalimidomethylquinacridone can be compared with other quinacridone derivatives, such as:
Quinacridone: The parent compound, known for its excellent pigment properties.
2-chloromethylquinacridone: A derivative with similar applications but different chemical properties.
2-methylquinacridone: Another derivative with distinct color properties and stability.
The uniqueness of 2-phthalimidomethylquinacridone lies in its specific chemical structure, which imparts unique color properties and stability, making it suitable for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H17N3O4/c33-26-18-7-3-4-8-22(18)30-24-13-21-25(12-20(24)26)31-23-10-9-15(11-19(23)27(21)34)14-32-28(35)16-5-1-2-6-17(16)29(32)36/h1-13H,14H2,(H,30,33)(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIQTGOBEGYKSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC4=C(C=C3)NC5=C(C4=O)C=C6C(=C5)C(=O)C7=CC=CC=C7N6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074631 | |
Record name | Quino[2,3-b]acridine-7,14-dione, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75641-02-0 | |
Record name | 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydroquino[2,3-b]acridine-7,14-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75641-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Phthalimidomethyl)quinacridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075641020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quino[2,3-b]acridine-7,14-dione, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quino[2,3-b]acridine-7,14-dione, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydroquino[2,3-b]acridine-7,14-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHTHALIMIDOMETHYLQUINACRIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U669YF4RV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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